N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
“N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide” is a chemical compound . It is also known as "Benzamide, N- (4-fluorophenyl)-3-bromo-" . The IUPAC Standard InChIKey for this compound is "RALCKMXGUGIREZ-UHFFFAOYSA-N" .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, melting point, boiling point, and density .Scientific Research Applications
Antipathogenic Activity
Researchers have synthesized and tested various thiourea derivatives, including compounds related to N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide, for their antipathogenic properties. These compounds have shown significant activity against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of fluorine and other halogens on the phenyl substituent of the thiourea moiety was correlated with increased antimicrobial activity, demonstrating the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Insecticide Development
A novel class of insecticides, which includes compounds structurally related to this compound, has been reported. These insecticides exhibit extremely strong activity against lepidopterous pests, including resistant strains, and are considered to have a novel mode of action. This class of compounds is highlighted for its safety towards non-target organisms and is expected to play a significant role in integrated pest management programs (Tohnishi et al., 2005).
Crystal Structure Analysis
The crystal structures of several N-[2-(trifluoromethyl)phenyl]benzamides, which are closely related to the chemical of interest, have been determined. These studies reveal the influence of halogenation on the dihedral angles between the benzene rings in the molecules, providing insights into their molecular conformations and potential reactivity. Such structural analyses are fundamental for the design of new materials and pharmaceutical agents (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Chemical Synthesis and Fluorination Reactions
The compound has been utilized in synthetic chemistry as part of studies on fluorination reactions, demonstrating its relevance in the development of novel synthetic methodologies. These reactions are critical for introducing fluorine atoms into organic molecules, a common modification in the design of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts (Wang, Mei, & Yu, 2009).
Enzyme Inhibition for Drug Development
Compounds incorporating structural motifs similar to this compound have been synthesized and evaluated as inhibitors of human carbonic anhydrases I and II. These studies highlight the potential of such compounds in the development of therapeutic agents for conditions where inhibition of carbonic anhydrase activity is beneficial (Bilginer et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4NO2S/c22-17-6-10-19(11-7-17)29(28)13-14-4-8-18(9-5-14)26-20(27)15-2-1-3-16(12-15)21(23,24)25/h1-12H,13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBXELWWKIBZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CS(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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